N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride
Description
N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride is a piperidine-derived compound characterized by a fluorophenyl group attached to the carboxamide nitrogen. Its molecular framework combines a six-membered piperidine ring with a 4-fluorophenyl substituent, conferring distinct electronic and steric properties. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors sensitive to halogenated motifs .
Properties
IUPAC Name |
N-(4-fluorophenyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9;/h3-6,9,14H,1-2,7-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZDWOOQRWIHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using 4-fluorobenzene derivatives.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the piperidine derivative with a suitable carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the fluorophenyl group or the carboxamide group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Reduced fluorophenyl and carboxamide derivatives.
Substitution Products: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride is used as a building block in the synthesis of various fluorinated compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its fluorinated structure may enhance the pharmacokinetic properties of drug candidates, such as increased metabolic stability and improved bioavailability.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable for various industrial applications, including the development of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets through various pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Their Implications
The compound’s activity and physicochemical properties are influenced by:
- Substituent Type : Halogens (F, Cl, Br), methoxy, or trifluoromethyl groups on the phenyl ring.
- Core Structure : Piperidine vs. pyrrolidine or pyridine derivatives.
- Functional Groups : Carboxamide, sulfonamide, or ester linkages.
Table 1: Key Structural Analogs and Their Properties
Impact of Halogen Substitution
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity enhance metabolic stability without significantly altering steric bulk. For example, fluorinated analogs like N-(4-fluorophenyl)maleimide (IC50 = 5.18 μM) show comparable inhibitory potency to iodinated derivatives (IC50 = 4.34 μM) in enzyme assays, suggesting halogen size is less critical than electronic effects .
- Positional Effects : Meta- or para-substitutions on the phenyl ring influence target selectivity. Para-fluorine in the target compound optimizes binding to flat receptor pockets, while meta-substitutions may favor interactions with deeper cavities .
Functional Group Modifications
- Carboxamide vs. Sulfonamide : Sulfonamide-containing analogs (e.g., N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide) exhibit higher metabolic integrity in esterase assays compared to acylated derivatives, suggesting superior stability in biological systems .
- Stereochemistry: Compounds like methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride demonstrate that stereochemical configuration significantly affects receptor binding and activity, a factor critical for the target compound’s enantiomeric purity .
Biological Activity
N-(4-Fluorophenyl)-3-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 4-fluorophenyl group, which enhances its binding affinity to various biological targets. The structural formula can be represented as follows:
This compound is characterized by its hydrochloride salt form, which improves its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorophenyl moiety increases binding affinity to receptors and enzymes involved in critical signaling pathways. Key mechanisms include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that play roles in cancer progression and other diseases. This inhibition can disrupt aberrant signaling pathways, potentially leading to therapeutic effects.
- Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibitory activity against monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. For instance, derivatives with similar structures have been reported as selective MAO-B inhibitors, suggesting potential neuroprotective effects .
Pharmacological Properties
The pharmacological profile of this compound includes:
- Anticancer Activity : Studies indicate that this compound can inhibit tumor growth by targeting specific kinases associated with cancer cell proliferation.
- Neuroprotective Effects : By inhibiting MAO-B, the compound may offer protective benefits against neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Properties : Some piperidine derivatives have shown antimicrobial activity, indicating potential applications in treating infections.
Data Table: Biological Activities of this compound
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | Various Cancer Kinases | TBD | |
| MAO-B Inhibition | Monoamine Oxidase-B | TBD | |
| Antimicrobial Activity | Bacterial Strains | TBD |
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of compounds related to this compound. Notable findings include:
- In Vitro Studies : Research has demonstrated that derivatives exhibit significant inhibition of cancer cell lines at low micromolar concentrations, suggesting their potential as anticancer agents.
- Neuroprotection : In experimental models of neurodegeneration, compounds similar to this compound showed reduced neuronal cell death and improved cognitive function metrics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
